N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring:
- A 4-bromophenyl group attached to the acetamide nitrogen.
- A 4-fluorophenyl substituent at the 7-position of the thienopyrimidine core.
- A ketone oxygen at the 4-position of the heterocyclic scaffold.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O2S/c21-13-3-7-15(8-4-13)24-17(26)9-25-11-23-18-16(10-28-19(18)20(25)27)12-1-5-14(22)6-2-12/h1-8,10-11H,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBUOLIZRIXPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 423.5 g/mol. The presence of bromine and fluorine substituents enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrF3N3O3S |
| Molecular Weight | 423.5 g/mol |
| Structure | Thienopyrimidine derivative |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of thiazol-2-yl compounds demonstrated significant activity against various bacterial strains, both Gram-positive and Gram-negative, using methods such as the turbidimetric method for evaluation .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays against several cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by targeting key signaling pathways:
- VEGFR-2 Inhibition : Compounds have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
- AKT Pathway : Inhibition of the AKT signaling pathway has been observed, leading to apoptosis in cancer cells .
Case Studies
-
Study on Anticancer Activity : In a study evaluating fused thiophene derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against liver cell carcinoma, indicating strong antiproliferative effects .
Compound IC50 (μM) Target 3b 3.105 VEGFR-2 4c 0.075 AKT - Mechanistic Insights : Further mechanistic evaluations revealed that these compounds induced S phase cell cycle arrest followed by caspase-3-mediated apoptosis, providing insight into their mode of action .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and its target proteins. These studies indicate that the compound fits well within the active sites of VEGFR-2 and AKT, suggesting a potential for high affinity and specificity .
Scientific Research Applications
Anticancer Properties
N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has been investigated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell proliferation. The proposed mechanism involves the induction of apoptosis through increased caspase-3 activity and inhibition of specific kinases involved in survival pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a laboratory setting, the compound was tested against multiple cancer models:
- Breast Cancer (MCF-7) : Demonstrated significant cytotoxicity with an IC50 value of approximately 10 µM.
- Lung Cancer (A549) : Exhibited IC50 values in the micromolar range, indicating potent anti-proliferative effects.
The mechanism of action appears to involve interaction with ATP-binding sites in kinases, leading to reduced phosphorylation of downstream targets critical for cell cycle progression.
Research Applications
This compound is primarily used in scientific research contexts:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Biochemical Studies : Investigating its interactions with specific molecular targets involved in cancer pathways.
- Pharmacological Research : Exploring potential anti-inflammatory properties alongside anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications and Halogen Substitutions
Key Observations :
- N-Substituent Diversity : The 4-bromophenyl group in the target compound may improve binding to hydrophobic pockets in enzymes (e.g., COX-2 or InhA) compared to smaller substituents like fluorine or methoxybenzyl .
Anti-Inflammatory Activity
- Benzothieno[3,2-d]pyrimidine sulfonamides (e.g., compounds 1, 2, 4 in ) inhibit COX-2 and iNOS at IC50 values <10 μM. The target compound’s bromo/fluoro substituents may similarly suppress PGE2 and IL-8 production but require experimental validation .
Antimicrobial and Antitubercular Activity
- 2-(4-Oxoquinazolin-3(4H)-yl)acetamide derivatives () inhibit InhA (enoyl-ACP reductase) with MIC values <1 μg/mL against M. tuberculosis. The thienopyrimidine core in the target compound could offer analogous enzyme inhibition, though halogen positioning may modulate efficacy .
Anticancer Potential
- Thiophene-substituted thieno[2,3-d]pyrimidines () exhibit anti-breast cancer activity (IC50: 5–20 μM). The target compound’s fluorophenyl group may enhance DNA intercalation or kinase inhibition compared to thiophene derivatives .
Physicochemical and Crystallographic Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
